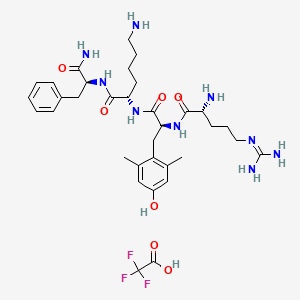

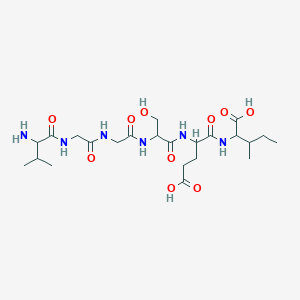

![molecular formula C₂₀₀H₃₀₈N₅₈O₅₉S₂ B612763 N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide CAS No. 154765-05-6](/img/structure/B612763.png)

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide

Übersicht

Beschreibung

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a piperidine ring, a cyclopropyl group, a methoxyphenyl group, an imidazo[1,2-a]pyridine ring, and an indazole ring. These groups can contribute to the compound’s reactivity, stability, and biological activity .

Molecular Structure Analysis

The compound’s structure suggests it could have multiple stereocenters, particularly at the carbon atoms of the piperidine ring. This could potentially lead to multiple stereoisomers, each with different physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing fluorine and methoxy groups. These could participate in various chemical reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of aromatic rings and polar groups (like the methoxy group) could impact its solubility, while the cyclopropyl and piperidine rings could affect its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Imaging

- The compound has been implicated in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. A study demonstrated the feasibility of nucleophilic displacement in a related compound for the study of CB1 cannabinoid receptors in the animal brain by PET imaging, highlighting its potential application in neuroimaging and receptor mapping (Katoch-Rouse & Horti, 2003).

Antimicrobial Applications

- A structure with similarities in its scaffold has shown potential as an antibacterial agent. Specifically, imidazoquinolone derivatives demonstrated significant in vitro antibacterial activity, indicating a potential path for the development of new antibacterial drugs (Fujita et al., 1996).

Cancer Research

- Compounds with a related structure have been evaluated for their potential in cancer treatment. One study on a novel anaplastic lymphoma kinase (ALK) inhibitor revealed insights into the pharmacokinetics and enzymatic hydrolysis of such compounds, essential for the development of effective cancer therapeutics (Teffera et al., 2013).

Molecular Structure Analysis

- The molecular and crystal structures of a compound with a similar structure were analyzed, indicating its utility in understanding the properties of such compounds and their potential application in drug design (Richter et al., 2023).

Receptor Binding Studies

- Imidazo[1,2-a]pyridines, a core structure related to the compound , have been designed and synthesized for studying melatonin receptor binding, indicating the potential of such structures in developing drugs targeting specific receptors (El Kazzouli et al., 2011).

Eigenschaften

IUPAC Name |

N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN6O2/c1-40-28-4-2-3-25(32)24(28)18-38-17-22(9-11-27(38)19-5-6-19)34-31(39)20-7-10-26-23(15-20)30(36-35-26)21-8-12-29-33-13-14-37(29)16-21/h2-4,8,12-14,16,19-20,22-23,26-27,30,35-36H,5-7,9-11,15,17-18H2,1H3,(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOVNCGUQXEANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN2CC(CCC2C3CC3)NC(=O)C4CCC5C(C4)C(NN5)C6=CN7C=CN=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.